Monoclonal Antibody Binding Affinity: 20-Fold Higher Avidity for C8-AAF vs. Deacetylated C8-AF Adduct
In a competitive ELISA using a murine monoclonal antibody raised against N-acetoxy-2-acetylaminofluorene-modified DNA, N-(guanin-8-yl)-2-acetylaminofluorene (C8-AAF) was the most effective competitive binding inhibitor. The antibody bound the deacetylated N-(guanin-8-yl)-2-aminofluorene (C8-AF) approximately 20-fold less avidly [1]. The biotin-streptavidin ELISA achieved a detection limit below 10 fmol of C8-AAF [1]. Additionally, C8-AAF was a more effective inhibitor than the nucleoside-level analog N-(2′-deoxyguanosin-8-yl)-2-acetylaminofluorene or bulk AAF-modified calf thymus DNA [1].
| Evidence Dimension | Relative antibody binding avidity (competitive ELISA, IC₅₀-based) and analytical detection limit |
|---|---|
| Target Compound Data | C8-AAF: strongest binding inhibitor; detection limit <10 fmol |
| Comparator Or Baseline | C8-AF: ~20-fold lower binding avidity; dG-C8-AAF (nucleoside): weaker inhibitor; bulk AAF-modified DNA: weaker inhibitor |
| Quantified Difference | ~20-fold difference in antibody avidity (C8-AAF vs. C8-AF); detection threshold <10 fmol for C8-AAF |
| Conditions | Biotin-streptavidin ELISA; monoclonal antibody (murine) against N-acetoxy-AAF-modified DNA; competitive inhibition format |
Why This Matters
Procurement of the authentic acetylated C8-guanine base standard is mandatory for any ELISA-based biomonitoring study, because substituting the deacetylated analog degrades assay sensitivity by approximately 20-fold, directly compromising limits of detection in human or animal tissue samples.
- [1] Ball SS, Quaranta V, Shadravan F, Walford RL. An ELISA for detection of DNA-bound carcinogen using a monoclonal antibody to N-acetoxy-2-acetylaminofluorene-modified DNA. Journal of Immunological Methods. 1987;98(2):195-200. PMID: 3571986. View Source
